molecular formula C22H26N2O3 B7910127 Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate

Cat. No.: B7910127
M. Wt: 366.5 g/mol
InChI Key: XCASVAZGRKWSHE-UHFFFAOYSA-N
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Description

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate is a synthetic organic compound with the CAS Number 17922-88-2 and a molecular formula of C22H26N2O3 . It has a molecular weight of 366.45 g/mol . The compound features a carbamate protecting group (Cbz), which is widely used in organic synthesis, particularly in peptide chemistry, to protect amine functionalities during multi-step reactions . While its specific biological profile and mechanism of action are not fully delineated in the current literature, compounds with similar structural motifs, such as carbamate groups and cyclohexyl moieties, are frequently investigated as intermediates or building blocks in medicinal chemistry for the development of pharmacologically active agents . This product is intended for use by qualified researchers as a chemical reference standard or synthetic intermediate in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(23-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)24-22(26)27-16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCASVAZGRKWSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(cyclohexylamino)-2-oxo-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-(cyclohexylamino)-2-oxo-1-phenylethylamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add benzyl chloroformate to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.

Major Products Formed

    Oxidation: Oxidized derivatives, such as this compound oxides.

    Reduction: Amines, such as 2-(cyclohexylamino)-2-oxo-1-phenylethylamine.

    Substitution: Substituted benzyl derivatives.

    Hydrolysis: 2-(cyclohexylamino)-2-oxo-1-phenylethylamine and carbon dioxide.

Scientific Research Applications

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Similarity to Compound A Biological Activity/Application Reference
Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate (Compound A ) C₂₀H₂₃N₂O₃ 347.41 g/mol Cyclohexylamino, phenyl, carbamate 1.00 (Reference) Peptidomimetic intermediate
N-Benzyl-2-chloro-N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)propanamide C₂₃H₂₈ClN₃O₂ 430.94 g/mol Chloro-propanamide, cyclohexylamino 0.82 Antibacterial (E. coli MIC: 32 µg/mL)
(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate C₁₇H₁₇NO₃ 283.33 g/mol Phenylpropan-2-yl, carbamate 1.00 Synthetic intermediate
Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate C₁₇H₂₀F₂N₂O₃ 338.35 g/mol Difluoro-azaspiro, carbamate 0.78 Unreported
Key Observations:
  • Functional Group Impact : The replacement of the carbamate in Compound A with a chloro-propanamide group (as in the compound from ) reduces similarity (0.82) but enhances antibacterial activity against E. coli .
  • Stereochemical Influence: The (R)-enantiomer of benzyl carbamate () shows identical similarity (1.00) but lacks the cyclohexylamino group, highlighting the role of stereochemistry in structural classification .
  • Spirocyclic Derivatives : Compounds with azaspiro frameworks () exhibit lower similarity (0.78) due to altered ring systems, which may affect bioavailability .

Biological Activity

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the context of osteogenesis and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H22N2O3
  • Molecular Weight : 290.36 g/mol
  • CAS Number : 17922-88-2

This compound functions primarily through its interaction with bone morphogenetic proteins (BMPs), which are critical for bone formation and repair. Studies indicate that this compound stimulates BMP-2 production, leading to enhanced osteoblast differentiation and increased bone formation.

Osteogenic Activity

Research has demonstrated that this compound significantly promotes osteoblast differentiation in vitro. For instance, a study reported that it induced a dose-dependent increase in nascent bone formation at fracture sites in rats, achieving up to a 3.12-fold increase compared to controls at optimal doses .

Table 1: Osteogenic Effects of this compound

Dose (mg/kg)Bone Formation Increase (fold)
12.16
53.12

Inhibition of Proteosomal Activity

The compound also exhibits inhibitory effects on osteoblastic proteosomal activity, which is crucial for regulating protein turnover in bone cells. This inhibition is significant as it suggests a dual mechanism where the compound not only promotes bone formation but also modulates the degradation pathways within osteoblasts .

Study on BMP Stimulation

In a pivotal study, researchers synthesized several analogues of benzyl carbamate derivatives and evaluated their ability to stimulate BMP-2. Among these, the compound demonstrated superior activity in promoting osteoblast differentiation and enhancing BMP synthesis without adverse effects on cardiovascular tissues .

Safety Profile

The safety profile of this compound was assessed in various animal models. It was found to be safe at therapeutic doses, with no significant side effects observed during the studies. This aspect is crucial for its potential translation into clinical applications.

Q & A

Q. What role does this compound play in modulating oxidative stress pathways?

  • Experimental Design :
  • ROS Assays : Quantify reactive oxygen species (ROS) in treated vs. untreated cells using fluorescent probes (e.g., DCFH-DA) .
  • Gene Expression : Perform qPCR to assess antioxidant genes (e.g., Nrf2, SOD1) .

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